molecular formula C14H13NO4S2 B2417598 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 303793-09-1

3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2417598
CAS No.: 303793-09-1
M. Wt: 323.38
InChI Key: WCTOQHZQAPZILK-FLIBITNWSA-N
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Description

3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound that integrates elements of both aromatic and heterocyclic chemistry. Its molecular structure includes a thiazolidine ring fused with a propanoic acid moiety and substituted with a methoxyphenyl group, making it a molecule of interest in multiple fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid generally involves multi-step organic synthesis. One common synthetic route includes the following steps:

  • Formation of the thiazolidine ring: Reacting a 3-methoxybenzaldehyde with cysteine under acidic conditions leads to the formation of the thiazolidine ring.

  • Functional group modification: Introducing propanoic acid moiety is achieved through subsequent reactions involving esterification and hydrolysis.

Industrial Production Methods

In industrial settings, the production methods are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Methods such as microwave-assisted synthesis and the use of high-throughput screening for catalyst optimization are often employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides and sulfones.

  • Reduction: The reduction of the carbonyl group within the thiazolidine ring can produce corresponding alcohol derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions are feasible, particularly at the aromatic methoxyphenyl group.

Common Reagents and Conditions

  • Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under mild conditions.

  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used for reduction processes.

  • Substitution: Reagents like bromine, chlorine for halogenation, and strong nucleophiles like Grignard reagents.

Major Products Formed

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Alcohol derivatives.

  • Substitution Products: Various halogenated and alkylated compounds.

Scientific Research Applications

3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has significant applications in diverse fields such as:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules and for studying reaction mechanisms.

  • Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes and receptors.

  • Industry: Utilized in the production of specialty chemicals and advanced materials, leveraging its unique structural features.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The thiazolidine ring and the propanoic acid moiety play crucial roles in binding and modulating the activity of these targets. Pathways involved include inhibition of microbial growth through enzyme disruption and modulation of cellular processes through receptor binding.

Comparison with Similar Compounds

Unique Features

  • Structural Complexity: Combines aromatic, heterocyclic, and carboxylic acid functionalities.

  • Versatility: Engages in a wide range of chemical reactions.

Similar Compounds

  • 3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid

  • 2-(3-methoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid

  • 5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

These compounds share the thiazolidine ring or aromatic substitution patterns but differ in specific functional groups and overall structural configuration, resulting in varied chemical and biological properties.

Properties

IUPAC Name

3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-19-10-4-2-3-9(7-10)8-11-13(18)15(14(20)21-11)6-5-12(16)17/h2-4,7-8H,5-6H2,1H3,(H,16,17)/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTOQHZQAPZILK-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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